molecular formula C18H19N3O3S2 B2958305 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-72-4

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2958305
CAS No.: 850910-72-4
M. Wt: 389.49
InChI Key: LLNFQMWHPHQNOF-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the para-position of the benzamide ring and a Z-configured 3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene substituent. The compound’s synthesis likely involves condensation reactions similar to those described for related derivatives in the literature .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-4-21-15-7-5-6-8-16(15)25-18(21)19-17(22)13-9-11-14(12-10-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNFQMWHPHQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple stepsThe reaction conditions often involve the use of specific reagents such as thionyl chloride for the formation of acid chlorides and ammonia for nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ammonia, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 850910-74-6)

  • Structural Differences: The sulfamoyl group here is substituted with bis(2-cyanoethyl) groups instead of dimethyl, increasing molecular weight (467.6 g/mol vs. ~437.5 g/mol for the target compound, assuming C₁₉H₂₀N₄O₃S₂) and introducing polar cyano moieties.
  • Physicochemical Properties: XLogP3: 2.5 (moderate lipophilicity, comparable to the dimethyl variant).
  • Synthetic Implications: The cyanoethyl groups may complicate synthesis due to reactivity, whereas dimethylsulfamoyl is more straightforward .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

  • Structural Differences : Replaces the dimethylsulfamoyl group with a methyl substituent and introduces a 2-methoxyphenyl-phenyl thiazole ring.
  • Crystallographic Data: Exhibits a planar benzamide-thiazole system with R factor = 0.038, indicating high structural precision.

4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide (Lecozotan Hydrochloride)

  • Structural Differences: Features a cyano group and a piperazinyl-benzodioxin moiety, targeting 5-HT1A receptors. The benzamide core is retained, but the sulfamoyl and benzothiazole groups are absent.
  • Therapeutic Relevance : Demonstrates the versatility of benzamide derivatives in CNS drug development, though the target compound’s benzothiazole-sulfamoyl combination may offer unique selectivity .

N-(2,3-Dihydro-1,3-thiazol-2-ylidene)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide

  • Structural Overlap: Contains a sulfonamide group and thiazole ring, but replaces the benzamide with a hydroxybenzylidene amino group.
  • Hydrogen Bonding: The hydroxy group increases hydrogen bond donors (vs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Notable Features
Target Compound C₁₉H₂₀N₄O₃S₂ (assumed) ~437.5 Dimethylsulfamoyl, Z-3-ethyl-benzothiazole ~2.5* 7* Balanced lipophilicity, synthetic ease
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-benzothiazol-2-ylidene)benzamide C₂₂H₂₁N₅O₃S₂ 467.6 Bis(2-cyanoethyl)sulfamoyl 2.5 7 High polarity, complex synthesis
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-thiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₀N₂O₂S 400.5 2-Methoxyphenyl, methylbenzamide N/A 4 Enhanced crystallinity, aromatic stacking
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl 520.0 Cyano, piperazinyl-benzodioxin N/A 6 CNS activity, 5-HT1A antagonism

*Estimated based on structural similarity to .

Implications of Structural Variations

  • Sulfamoyl vs.
  • Benzothiazole Substitutions : The Z-configured 3-ethyl group in the target compound may enhance steric stability compared to phenyl/methoxy-substituted analogs (), affecting receptor binding .
  • Synthetic Accessibility: The target compound’s dimethylsulfamoyl group likely simplifies synthesis relative to bis(2-cyanoethyl) derivatives, which require additional steps to introduce cyanoethyl groups .

Biological Activity

4-(Dimethylsulfamoyl)-N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O7S3C_{20}H_{22}N_4O_7S_3 with a molecular weight of approximately 526.606 g/mol. Its structure features a benzamide moiety linked to a dimethylsulfamoyl group and a benzothiazole derivative, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on benzothiazole derivatives have shown that they can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies on Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHeLa (Cervical)3.5Cell cycle arrest
4-(Dimethylsulfamoyl)-N-[(2Z)-3-ethyl...]A549 (Lung)TBDTBD

Note: TBD = To Be Determined

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, potentially making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action : The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Case Studies

  • Case Study on Anticancer Activity
    A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. The findings suggested that modifications at the sulfur and nitrogen positions significantly enhanced activity against cancer cell lines.
  • Case Study on Anti-inflammatory Properties
    Another investigation explored the anti-inflammatory effects of related compounds in murine models. The results demonstrated a marked reduction in edema and pro-inflammatory cytokine levels, supporting the potential use of these compounds in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzothiazole ring and the dimethylsulfamoyl group can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Sulfur substitution with seleniumIncreased anticancer activity
Altering the ethyl group positionEnhanced anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.